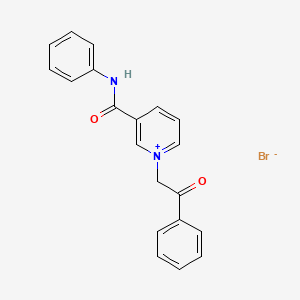![molecular formula C16H18N2O2 B4963706 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential uses in research applications. ATD is a synthetic compound that acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In
Mecanismo De Acción
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, this compound reduces the amount of estrogen produced in the body. This can have a variety of effects on physiological processes that are regulated by estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In general, this compound has been shown to reduce estrogen levels in the body, which can have a variety of effects on physiological processes. For example, this compound has been shown to reduce bone loss in postmenopausal women, suggesting that estrogen plays a role in bone metabolism. This compound has also been shown to reduce the growth of breast cancer cells, suggesting that estrogen plays a role in the development and progression of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in laboratory experiments is that it is a relatively simple and straightforward compound to synthesize. Additionally, this compound has been well-studied in scientific research, making it a reliable tool for investigating the role of estrogen in various physiological processes. One limitation of using this compound in laboratory experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen in the body.
Direcciones Futuras
There are several future directions for research involving 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the role of estrogen in the development and progression of prostate cancer. This compound has been shown to reduce the growth of prostate cancer cells in vitro, suggesting that estrogen may play a role in the development and progression of this disease. Another area of interest is the development of more specific aromatase inhibitors that target only the aromatase enzyme and not other enzymes in the body. This could potentially lead to more effective treatments for breast cancer and other estrogen-related diseases.
Métodos De Síntesis
The synthesis of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves the reaction of 1,3-cyclohexanedione with aniline and formaldehyde in the presence of a catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography to obtain the desired compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in scientific research to investigate the role of estrogen in various physiological processes. For example, this compound has been used to study the effects of estrogen on bone metabolism, cardiovascular health, and reproductive function. This compound has also been used to investigate the role of estrogen in the development and progression of breast cancer.
Propiedades
IUPAC Name |
4-(anilinomethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-10-6-7-11(8-10)14(13)16(20)18(15)9-17-12-4-2-1-3-5-12/h1-5,10-11,13-14,17H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRVBIGAKXHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)
![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)

![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)


![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)